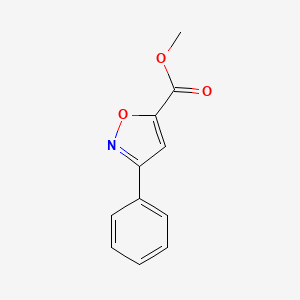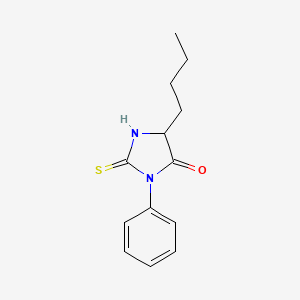
Phenylthiohydantoin-norleucine
Overview
Description
Phenylthiohydantoin-norleucine is a compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 . It is also known by the synonyms 5-Butyl-3-phenyl-2-thiohydantoin and PTH-norleucine .
Synthesis Analysis
Phenylthiohydantoin (PTH) derivatives of amino acids, including Phenylthiohydantoin-norleucine, are synthesized by the Edman degradation of proteins and peptides . High-performance liquid chromatography (HPLC) on reverse-phase, silica-based supports has revolutionized protein-sequencing analytical procedures, providing rapid, sensitive, quantitative analysis of PTH amino acids .Chemical Reactions Analysis
Phenylthiohydantoin-norleucine is a product of the Edman degradation, a process used to sequence proteins and peptides . The Edman degradation converts N-terminal amino acid residues into their PTH derivatives .Physical And Chemical Properties Analysis
Phenylthiohydantoin-norleucine is a solid at 20 degrees Celsius . It has a melting point of 134 to 138 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Chromatographic Analysis
Phenylthiohydantoin (PTH)-amino acids, including PTH-norleucine, are extensively used in chromatographic analysis. A study by Otsuka and Terabe (1990) explored the enantiomeric resolution of PTH-amino acids using micellar electrokinetic chromatography with chiral surfactants. They achieved separation and optical resolution of PTH derivatives of several amino acids, including norleucine, under specific conditions (Otsuka & Terabe, 1990). This application is vital in analytical chemistry for the separation and identification of amino acid enantiomers.
Protein Sequencing
Phenylthiohydantoin-norleucine plays a role in protein sequencing. Elliott, Stone, and Williams (1993) synthesized a sequenceable internal standard peptide incorporating norleucine for automated amino acid sequencing. This standard aids in continuously monitoring instrument performance and differentiating between common sequencing errors (Elliott, Stone, & Williams, 1993). The application of PTH derivatives in protein sequencing is crucial for understanding protein structures and functions.
Enantioseparation in Chromatography
In the field of chiral separation, Agnew-Heard, Shamsi, and Warner (2000) investigated the enantioseparation of PTH-amino acid derivatives using chiral electrokinetic chromatography. They achieved separation and resolution of PTH-DL-amino acids, including norleucine, demonstrating the effectiveness of this technique in separating chiral molecules (Agnew-Heard, Shamsi, & Warner, 2000).
Analytical Applications
PTH derivatives, such as PTH-norleucine, are also used in various analytical applications. For instance, Biggs and Gentilcore (1984) developed a method for measuring amino acids in biological samples by converting them into PTH derivatives, including norleucine, and analyzing them using liquid chromatography (Biggs & Gentilcore, 1984). This method is significant in clinical chemistry and biological research for quantifying amino acid concentrations in various samples.
Safety and Hazards
properties
IUPAC Name |
5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQCWUDEVCYMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylthiohydantoin-norleucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



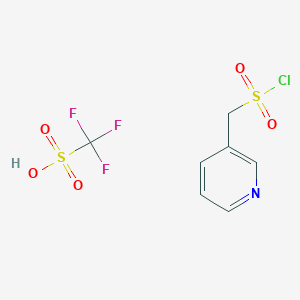
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)

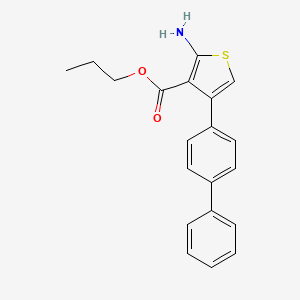
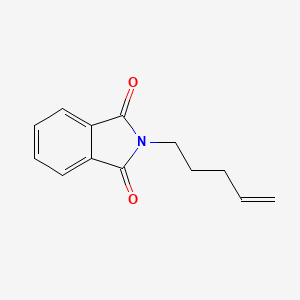
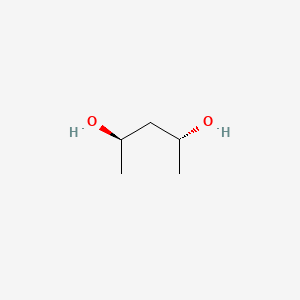
![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
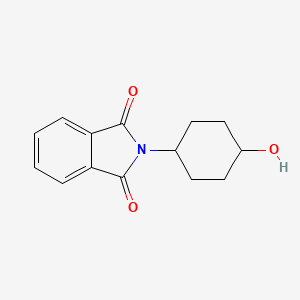
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
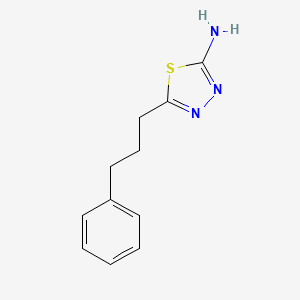
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
